molecular formula C12H5F12KO5S B6312808 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt CAS No. 1357625-73-0

2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt

Cat. No.: B6312808
CAS No.: 1357625-73-0
M. Wt: 528.31 g/mol
InChI Key: RKCADBLXKBFCAJ-UHFFFAOYSA-M
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Description

2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of hexafluoropropoxy groups attached to a benzenesulfonic acid core, with potassium as the counterion. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonic acid as the core structure.

    Introduction of Hexafluoropropoxy Groups: The hexafluoropropoxy groups are introduced through a nucleophilic substitution reaction. This involves reacting benzenesulfonic acid with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst.

    Formation of Potassium Salt: The final step involves neutralizing the sulfonic acid groups with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of fluorine atoms generally imparts resistance to oxidative degradation.

    Acid-Base Reactions: The sulfonic acid groups can participate in acid-base reactions, forming salts with different counterions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used, although the reaction conditions need to be carefully controlled to prevent degradation.

    Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzenesulfonic acid derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.

Scientific Research Applications

2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring high chemical stability and resistance to degradation.

    Biology: The compound’s stability makes it useful in biological assays and as a component in buffer solutions.

    Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism by which 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt exerts its effects is primarily related to its chemical stability and resistance to degradation. The hexafluoropropoxy groups provide steric hindrance and electron-withdrawing effects, which protect the benzenesulfonic acid core from reactive species. This stability allows the compound to maintain its integrity under various conditions, making it valuable in applications requiring long-term stability.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: A simpler analog without the hexafluoropropoxy groups, used in various industrial applications.

    p-Toluenesulfonic Acid: Another sulfonic acid derivative with a methyl group, commonly used as a catalyst in organic synthesis.

    Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in chemical analysis.

Uniqueness

2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt is unique due to the presence of hexafluoropropoxy groups, which impart exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.

Properties

IUPAC Name

potassium;2,4-bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F12O5S.K/c13-7(9(15,16)17)11(21,22)28-4-1-2-6(30(25,26)27)5(3-4)29-12(23,24)8(14)10(18,19)20;/h1-3,7-8H,(H,25,26,27);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCADBLXKBFCAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F12KO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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